1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound notable for its unique structural features, which include a methoxyphenyl group attached to a cyclobutane ring and a nitrile group. This compound is classified under the category of cyclobutanecarbonitriles and is recognized by its Chemical Abstracts Service number, CAS 1491519-18-6. The molecular formula for this compound is C₁₂H₁₁NO₂, with a molecular weight of approximately 201.22 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions and applications in medicinal chemistry.
Methods
The synthesis of 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction between 3-methoxybenzaldehyde and malononitrile in the presence of a base. Common bases used include piperidine or ammonium acetate, and solvents such as ethanol or methanol are often employed to facilitate the reaction. The process usually requires elevated temperatures to promote cyclization, leading to the formation of the desired product.
Technical Details
The reaction conditions may vary, but generally, the following steps are involved:
Industrial production may adapt these methods for larger-scale operations, utilizing continuous flow reactors to optimize yield and purity.
The molecular structure of 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile can be depicted as follows:
The structural integrity provided by the cyclobutane ring introduces strain, which may enhance reactivity compared to similar compounds .
1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile can participate in various chemical reactions due to its functional groups:
These reactions highlight its potential utility in organic synthesis and medicinal chemistry applications .
The mechanism of action for 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile primarily involves its interaction with biological targets. Preliminary studies suggest that this compound may modulate specific pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in drug development.
Key points include:
The physical and chemical properties of 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile are crucial for understanding its behavior in various environments:
These properties indicate that the compound may exhibit stability while being reactive enough for various chemical transformations .
1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile has several potential scientific uses:
Research into this compound's biological activity suggests potential antimicrobial and anticancer properties, warranting further exploration in pharmacological contexts .
The compound 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile belongs to a specialized class of strained alicyclic systems where a cyclobutane ring serves as a structural scaffold. Its systematic IUPAC name denotes:
Structurally, the molecule integrates three distinct moieties:
Table 1: Structural Descriptors of 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₁NO₂ | [4] |
| Molecular Weight (g/mol) | 201.22 | [4] |
| SMILES | N#CC1(C2=CC=CC=C2OC)CC(=O)C1 | [4] |
| Hydrogen Bond Acceptors | 3 | Calculated from structure |
| Rotatable Bonds | 3 | Calculated from structure |
This compound exemplifies a strategic convergence point between aromatic and aliphatic chemistries, enabling diverse synthetic transformations:
Ring Strain-Driven Reactivity
The cyclobutane’s inherent strain (~110 kJ/mol) facilitates ring-opening or expansion reactions. The 3-oxo group activates adjacent C2/C4 positions for nucleophilic additions, while the C1-nitrile serves as:
Electronic Modulation
The 3-methoxyphenyl group fine-tunes electron density:
Table 2: Synthetic Applications of Key Functional Groups
| Functional Group | Reaction Type | Example Product |
|---|---|---|
| β-Ketone (3-oxo) | Aldol Condensation | α,β-Unsaturated Ketones |
| Nitrile (–C≡N) | Hydrolysis | 1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid |
| Aryl Methoxy | Electrophilic Aromatic Substitution | Halogenated or Nitrated Derivatives |
1-(3-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile serves as a versatile pharmacophore hybrid in drug design, leveraging its dual steric and electronic properties:
Bioisosteric Potential
Target Engagement
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4